molecular formula C12H10ClF3N2O B2392033 2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide CAS No. 2411200-08-1

2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2392033
CAS No.: 2411200-08-1
M. Wt: 290.67
InChI Key: CBXZPKKNEGHATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 5,6,7-trifluoroindole with an appropriate chloroacetamide derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like ether or ethanol.

    Coupling reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, oxidized indole compounds, reduced amines or alcohols, and biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The trifluoromethyl groups enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetamide group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl groups enhance its stability and bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O/c13-4-9(19)17-2-1-6-5-18-12-7(6)3-8(14)10(15)11(12)16/h3,5,18H,1-2,4H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXZPKKNEGHATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=C(C(=C1F)F)F)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.